

# 3-Allyl-2-hydroxybenzaldehyde spectroscopic data (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Allyl-2-hydroxybenzaldehyde

Cat. No.: B013475

[Get Quote](#)

## A Comprehensive Spectroscopic Guide to 3-Allyl-2-hydroxybenzaldehyde

This technical guide provides an in-depth analysis of the spectroscopic data for **3-allyl-2-hydroxybenzaldehyde** (also known as 3-allyl-salicylaldehyde), a key organic intermediate.[\[1\]](#) [\[2\]](#) Aimed at researchers, chemists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior in complex reaction pathways.

## Molecular Structure and Spectroscopic Overview

**3-Allyl-2-hydroxybenzaldehyde** ( $C_{10}H_{10}O_2$ ) has a molecular weight of 162.19 g/mol. [\[3\]](#)[\[4\]](#) Its structure incorporates a benzene ring substituted with a hydroxyl group, an aldehyde group, and an allyl group. The strategic placement of these functional groups—the hydroxyl and aldehyde groups ortho to each other, with the allyl group adjacent at the 3-position—creates a unique electronic environment that is clearly delineated by spectroscopic techniques.

The following guide will dissect the data from each major spectroscopic method, correlating specific signals to the corresponding atoms and functional groups within the molecule.

Caption: Numbered structure of **3-Allyl-2-hydroxybenzaldehyde**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For **3-allyl-2-hydroxybenzaldehyde**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-allyl-2-hydroxybenzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent's deuterium signal.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing aldehyde group and the electron-donating hydroxyl group, along with the allyl substituent, create a distinct pattern of signals in the aromatic and aliphatic regions.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde (-CHO)	~9.89	Singlet	-
Phenolic (-OH)	~11.0	Singlet (broad)	-
Aromatic (H-6)	~7.45	Doublet of doublets	~7.6, 1.6
Aromatic (H-4)	~7.40	Doublet of doublets	~7.6, 1.6
Aromatic (H-5)	~6.95	Triplet	~7.6
Allyl (=CH-)	~5.95	Multiplet	-
Allyl (=CH <sub>2</sub> )	~5.10	Multiplet	-
Allyl (-CH <sub>2</sub> -)	~3.45	Doublet	~6.4

#### Causality Behind the Signals:

- Downfield Aldehyde and Phenolic Protons: The aldehyde proton (~9.89 ppm) is significantly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. The phenolic proton (~11.0 ppm) is also downfield and often broad due to hydrogen bonding and chemical exchange.
- Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) appear between 6.95 and 7.45 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of the three substituents. The ortho and para relationships result in characteristic doublet and triplet patterns.
- Allyl Group Protons: The allyl group gives rise to a classic set of signals: a multiplet for the internal vinyl proton (=CH-), another multiplet for the terminal vinyl protons (=CH<sub>2</sub>), and a doublet for the methylene protons (-CH<sub>2</sub>-), which are coupled to the adjacent vinyl proton.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Aldehyde (C=O)	~196.5
Aromatic (C-OH)	~160.0
Aromatic (C-CHO)	~125.0
Aromatic (C-Allyl)	~130.0
Aromatic (CH)	~136.0, 120.0, 118.0
Allyl (=CH-)	~136.5
Allyl (=CH <sub>2</sub> )	~116.5
Allyl (-CH <sub>2</sub> )	~30.0

#### Interpretation of Key Signals:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is the most downfield signal (~196.5 ppm) due to the strong deshielding effect of the double-bonded oxygen.
- **Aromatic Carbons:** The carbon attached to the hydroxyl group (C-OH) is found far downfield (~160.0 ppm) due to the oxygen's deshielding effect. The other substituted and unsubstituted aromatic carbons appear in the typical range of 118-136 ppm.
- **Allyl Carbons:** The carbons of the allyl group are observed in their expected regions, with the  $sp^2$  hybridized carbons appearing between 116 and 137 ppm and the  $sp^3$  hybridized methylene carbon appearing upfield around 30.0 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

## Experimental Protocol: IR Spectroscopy (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR stage.

- Sample Application: Place a small amount of the solid **3-allyl-2-hydroxybenzaldehyde** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400  $\text{cm}^{-1}$ ).
- Spectrum Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

Vibrational Mode	Frequency ( $\text{cm}^{-1}$ )	Intensity
O-H Stretch (phenolic)	3400-3100	Broad, Strong
C-H Stretch (aromatic)	3100-3000	Medium
C-H Stretch (aldehyde)	~2850, ~2750	Medium, Weak
C=O Stretch (aldehyde)	~1650	Strong
C=C Stretch (aromatic)	1600-1450	Medium-Strong
C=C Stretch (allyl)	~1640	Medium
C-O Stretch (phenol)	~1250	Strong

#### Field-Proven Insights:

- The broad O-H stretch centered around 3200  $\text{cm}^{-1}$  is indicative of the hydrogen-bonded phenolic hydroxyl group.
- The strong, sharp peak around 1650  $\text{cm}^{-1}$  is a definitive marker for the conjugated aldehyde carbonyl group.
- The presence of two weaker C-H stretching bands around 2850 and 2750  $\text{cm}^{-1}$  (a Fermi doublet) is highly characteristic of an aldehyde C-H bond.
- Absorptions in the 1600-1450  $\text{cm}^{-1}$  region confirm the presence of the aromatic ring, while the peak around 1640  $\text{cm}^{-1}$  corresponds to the C=C double bond of the allyl group.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its structure.

### Experimental Protocol: Mass Spectrometry (EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion ( $M^{+\bullet}$ ) and various fragment ions.
- **Mass Analysis:** Accelerate the ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions and generate a mass spectrum, which plots ion intensity versus  $m/z$ .

m/z Value	Proposed Fragment	Significance
162	$[C_{10}H_{10}O_2]^{+\bullet}$	Molecular Ion ( $M^{+\bullet}$ )[5]
161	$[M-H]^+$	Loss of a hydrogen atom (often from the aldehyde)
133	$[M-CHO]^+$	Loss of the formyl radical[5]
121	$[M-C_3H_5]^+$	Loss of the allyl radical
115	$[M-H-H_2O-CO]^+$	Complex fragmentation pathway[5]
105	$[C_7H_5O]^+$	Benzoyl cation fragment[5]

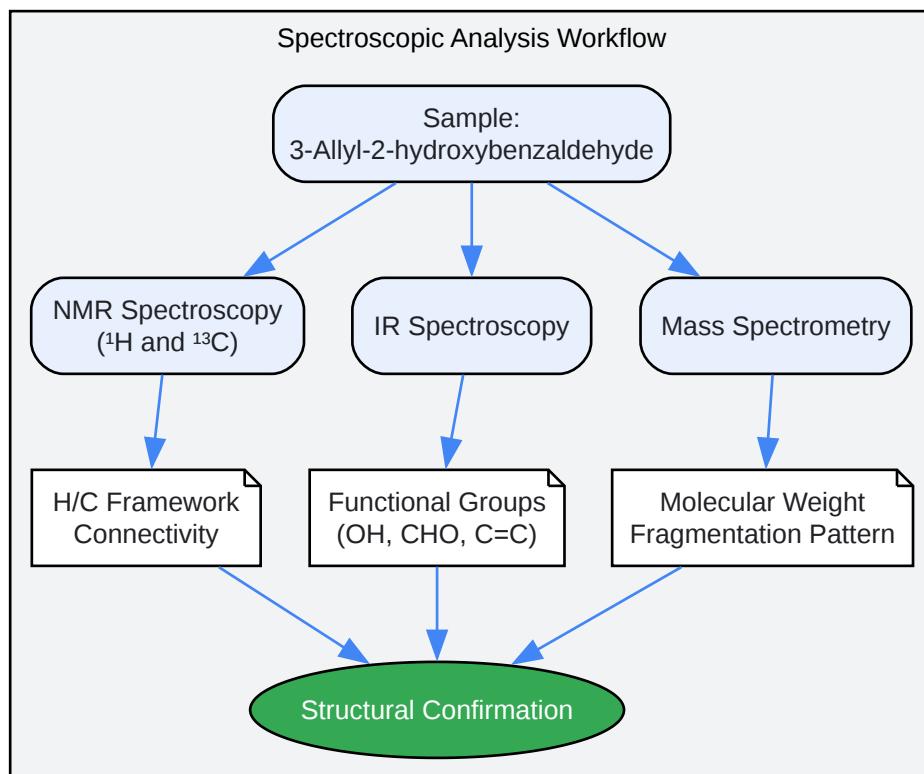
**Mechanistic Claims and Fragmentation:** The molecular ion peak at  $m/z$  162 confirms the molecular formula  $C_{10}H_{10}O_2$ .[5] The fragmentation pattern is consistent with the proposed structure. Key fragmentation pathways include the loss of the formyl radical (-CHO) to give a

stable ion at  $m/z$  133, and the loss of the allyl radical ( $-C_3H_5$ ) to produce an ion at  $m/z$  121. These characteristic losses are self-validating evidence for the presence of both the aldehyde and allyl groups attached to the hydroxy-benzoyl core.

Caption: Key EI-MS fragmentation pathways for **3-allyl-2-hydroxybenzaldehyde**.

## Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of **3-allyl-2-hydroxybenzaldehyde** is a classic example of applying multiple spectroscopic techniques in a complementary fashion. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

In summary,  $^1H$  and  $^{13}C$  NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key hydroxyl, aldehyde, and allyl

functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and supports the structure through predictable fragmentation patterns. This comprehensive dataset serves as a reliable reference for any scientist working with **3-allyl-2-hydroxybenzaldehyde**.

## References

- National Center for Biotechnology Information. (n.d.). 3-Allylsalicylaldehyde. PubChem.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST Chemistry WebBook.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-ALLYLSALICYLALDEHYDE | 24019-66-7 [chemicalbook.com]
- 3. 3-Allylsalicylaldehyde 97 24019-66-7 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 3-Allylsalicylaldehyde | C10H10O2 | CID 141062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Allyl-2-hydroxybenzaldehyde spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013475#3-allyl-2-hydroxybenzaldehyde-spectroscopic-data-nmr-ir-mass-spec>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)